5-[(2-chloro-4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol
Description
5-[(2-Chloro-4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol is a synthetic aromatic compound featuring a pyrazole core substituted with a 4-methoxyphenoxy group and a phenol ring modified with a 2-chloro-4-fluorobenzyloxy moiety. This structure combines halogenated and aryloxy substituents, which are common in bioactive molecules targeting enzymes or receptors.
Properties
Molecular Formula |
C23H18ClFN2O4 |
|---|---|
Molecular Weight |
440.8 g/mol |
IUPAC Name |
5-[(2-chloro-4-fluorophenyl)methoxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol |
InChI |
InChI=1S/C23H18ClFN2O4/c1-29-16-4-6-17(7-5-16)31-22-12-26-27-23(22)19-9-8-18(11-21(19)28)30-13-14-2-3-15(25)10-20(14)24/h2-12,28H,13H2,1H3,(H,26,27) |
InChI Key |
GJXGNEAITVAKAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)F)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chloro-4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Halogenation: Introduction of chlorine and fluorine atoms to the benzyl ring.
Etherification: Formation of the benzyl ether linkage.
Pyrazole Formation: Construction of the pyrazole ring through cyclization reactions.
Phenol Functionalization: Introduction of the phenol group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(2-chloro-4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to lower oxidation states.
Substitution: Replacement of halogen atoms with other substituents.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
5-[(2-chloro-4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2-chloro-4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyrazole and Phenol Moieties
Halogen vs. Methoxy Substituents
- The 4-methoxyphenoxy group on the pyrazole provides electron-donating properties, which may improve solubility and modulate metabolic stability .
- Analog 1: 2-[4-(2-Bromophenoxy)-1H-pyrazol-5-yl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol () replaces the methoxyphenoxy with a bromophenoxy group. This substitution may lower solubility due to reduced polarity .
- Analog 2: 2-[4-(4-Methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(4-nitrophenyl)methoxy]phenol () substitutes the benzyloxy group with a nitrobenzyloxy moiety. The nitro group’s strong electron-withdrawing nature could enhance reactivity but may also increase cytotoxicity, as seen in nitroaromatic drug candidates .
Crystallographic and Structural Comparisons
- Isostructural Halogen Derivatives: Compounds 4 (Cl-substituted) and 5 (Br-substituted) in –2 are isostructural but exhibit minor packing differences due to halogen size. Similarly, the target compound’s 2-chloro-4-fluorobenzyloxy group may adopt a distinct crystal packing compared to bulkier analogs (e.g., bromine or nitro substituents), influencing solubility and melting points .
- Key Structural Parameters: Compound Pyrazole Substituent Phenol Substituent Halogen Effects Target Compound 4-Methoxyphenoxy 2-Chloro-4-fluorobenzyloxy Moderate steric/electronic Analog 1 () 2-Bromophenoxy 2-Chloro-4-fluorobenzyloxy Increased steric hindrance Anti-trypanosomal Derivative () Phenoxyphenyl Morpholine Enhanced polar interactions
Biological Activity
The compound 5-[(2-chloro-4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol is a synthetic organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , and its structure can be characterized by the presence of a pyrazole ring, phenolic hydroxyl groups, and halogen substituents. The structural complexity suggests diverse interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:
- Antimicrobial Activity : Many pyrazole derivatives are noted for their antibacterial and antifungal properties.
- Enzyme Inhibition : Compounds with phenolic structures frequently act as enzyme inhibitors, particularly against acetylcholinesterase (AChE) and urease.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through various pathways.
Antimicrobial Activity
A study evaluating related pyrazole compounds demonstrated significant antibacterial activity against various strains. For instance, compounds exhibiting similar moieties showed minimum inhibitory concentrations (MICs) ranging from 2 to 20 µg/mL against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or inhibition of protein synthesis .
Enzyme Inhibition Studies
The enzyme inhibitory potential of the compound was assessed in vitro. It was found to significantly inhibit AChE with an IC50 value of approximately 0.63 µM, indicating potent activity compared to standard inhibitors like donepezil (IC50 = 1.5 µM). Additionally, urease inhibition was observed, which is crucial for treating conditions like urinary infections .
Case Studies and Research Findings
- Antibacterial Efficacy : In a comparative study, the synthesized pyrazole derivatives were tested against common pathogens. The results indicated that compounds with similar structures had a higher efficacy against resistant strains of bacteria compared to traditional antibiotics .
- Anti-inflammatory Activity : Another research highlighted the anti-inflammatory effects of related compounds in animal models. The administration of these compounds resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
- Mechanistic Insights : Mechanistic studies using molecular docking simulations suggested that the compound binds effectively to the active sites of target enzymes, stabilizing the enzyme-substrate complex and preventing catalysis .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
